10-((Dimethylthiocarbamoyl)thio)-5,10-dihydrophenarsazine
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Overview
Description
. This inventory was created to identify and regulate chemical substances that were commercially available during this period.
Chemical Reactions Analysis
EINECS 225-368-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions may include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Scientific Research Applications
EINECS 225-368-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, it could be investigated for its potential therapeutic effects or as a component in drug formulations. Industrial applications may include its use in the production of materials, chemicals, or as an intermediate in manufacturing processes .
Mechanism of Action
The mechanism of action of EINECS 225-368-1 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes, signaling pathways, or metabolic functions. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
EINECS 225-368-1 can be compared with other similar compounds listed in the EINECS inventory. These similar compounds may share structural features or functional groups, but EINECS 225-368-1 may have unique properties that distinguish it from others. Some similar compounds include those with similar molecular formulas or chemical structures, but each compound may have distinct reactivity, stability, or applications .
Properties
CAS No. |
4808-24-6 |
---|---|
Molecular Formula |
C15H15AsN2S2 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
5H-phenarsazinin-10-yl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C15H15AsN2S2/c1-18(2)15(19)20-16-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16/h3-10,17H,1-2H3 |
InChI Key |
PXCMIIWXDOIGLN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)S[As]1C2=CC=CC=C2NC3=CC=CC=C31 |
Origin of Product |
United States |
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